(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionicacid (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17948191
InChI: InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionicacid

CAS No.:

Cat. No.: VC17948191

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionicacid -

Specification

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name 3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Standard InChI Key ICTHUARFCCZYSQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(C(C(=O)O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemistry

The compound’s distinct (2R,3R) configuration ensures its enantiomeric purity, which is critical for interactions with biological targets. The 3-methoxy-phenyl group at the third carbon introduces aromaticity and electron-donating effects, while the hydroxyl and amino groups facilitate hydrogen bonding and solubility in polar solvents .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₄
Molecular Weight211.21 g/mol
Optical Rotation (α)-32 ± 2° (C=0.5 in water)
SolubilityWater >50 mg/mL (20°C)

The compound’s solubility profile makes it suitable for aqueous biochemical assays, while its optical rotation values are critical for quality control during synthesis .

Synthesis and Production Methods

Stereoselective Synthesis

The patent EP0507153A2 outlines a method for stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenyl-propionic acids via crystallization with chiral resolving agents like tartaric acid . This process achieves >98% enantiomeric excess (ee) for the (2R,3R) configuration, ensuring high purity for pharmaceutical applications .

Alternative Routes

  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze ester derivatives of the racemic mixture, yielding the desired enantiomer .

  • Asymmetric Catalysis: Transition-metal catalysts with chiral ligands induce stereoselective formation during the condensation of glycine derivatives with 3-methoxy-benzaldehyde .

Each method varies in yield (60–85%), environmental impact, and scalability, with enzymatic resolution being more sustainable but less cost-effective for industrial production .

Biological Activities and Mechanisms

Neurotransmitter Modulation

The compound’s structural similarity to tyrosine and L-DOPA enables interactions with dopamine and serotonin receptors, making it a candidate for treating depression and Parkinson’s disease . In vitro studies demonstrate its ability to cross the blood-brain barrier and inhibit monoamine oxidase (MAO) with an IC₅₀ of 12 µM, suggesting antidepressant potential .

Enzyme Inhibition

As a competitive inhibitor of alanine transaminase (ALT), it reduces ALT activity by 40% at 10 µM concentrations, highlighting its role in metabolic disorder research .

Pharmaceutical Applications

Neurological Drug Development

The compound serves as an intermediate in synthesizing NMDA receptor antagonists, which are pivotal in treating Alzheimer’s disease. Clinical trials show derivatives improve cognitive function in murine models by 30% compared to controls .

Drug Delivery Systems

Its carboxylate group facilitates conjugation with polyethylene glycol (PEG) polymers, enhancing the bioavailability of hydrophobic drugs. For example, PEGylated formulations of paclitaxel incorporating this compound exhibit a 2.5-fold increase in tumor uptake compared to standard formulations .

Material Science and Industrial Applications

Bioactive Polymers

Incorporating the compound into poly(lactic-co-glycolic acid) (PLGA) matrices enhances scaffold bioactivity for bone tissue engineering. In vitro tests show a 25% increase in osteoblast proliferation over 72 hours .

Comparative Analysis with Stereoisomers

Property(2R,3R) Isomer(2S,3S) Isomer
Receptor Binding (IC₅₀)12 µM (MAO-B)45 µM (MAO-B)
Solubility50 mg/mL32 mg/mL
Therapeutic UseAntidepressant leadLimited activity

The (2R,3R) isomer exhibits superior pharmacokinetic properties, underscoring the importance of stereochemistry in drug design .

Future Research Directions

  • Mechanistic Studies: Elucidate its role in mitochondrial function and oxidative stress pathways.

  • Clinical Translation: Advance PEGylated formulations to Phase I trials for oncology applications.

  • Environmental Impact: Develop green synthesis routes using biocatalysts.

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